(1-Benzyl-piperidin-3-yl)-isopropyl-amine
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Overview
Description
(1-Benzyl-piperidin-3-yl)-isopropyl-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with a benzyl group and an isopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-piperidin-3-yl)-isopropyl-amine typically involves the reaction of 1-benzylpiperidine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-piperidin-3-yl)-isopropyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and isopropylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1-Benzyl-piperidin-3-yl)-isopropyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (1-Benzyl-piperidin-3-yl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-piperidin-3-yl)-cyclopropyl-amine
- (S)-2-Amino-N-((S)-1-benzyl-piperidin-3-yl)-N-isopropyl-3-methyl-butyramide
- (1-Benzyl-piperidin-3-yl)-methyl-amino-acetic acid
Uniqueness
(1-Benzyl-piperidin-3-yl)-isopropyl-amine is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, which can be advantageous in specific contexts .
Biological Activity
(1-Benzyl-piperidin-3-yl)-isopropyl-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring, a benzyl group, and an isopropyl amine moiety. This unique structure allows for various interactions with biological macromolecules, making it a valuable subject for research in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system. It is believed to modulate neurotransmitter release and uptake, leading to potential analgesic and neuroprotective effects. The compound's interaction with biological targets suggests its role in treating neurological disorders and pain management.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies suggest that this compound may have applications in treating neurodegenerative diseases due to its ability to modulate neuroinflammation and protect neuronal cells from apoptosis.
- Analgesic Properties : The compound has been investigated for its potential as an analgesic agent, showing promise in preclinical models for pain relief.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Neuroprotection | Modulates neuroinflammation; protects neurons | |
Analgesia | Potential pain relief in preclinical models | |
Receptor Interaction | Binds to neurotransmitter receptors |
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
- Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective role against conditions like Alzheimer's disease.
- Pain Management : In animal models of chronic pain, administration of this compound resulted in significant reductions in pain behavior, indicating its potential as an analgesic.
- Receptor Binding Studies : Binding affinity assays revealed that the compound interacts with several neurotransmitter receptors, including dopamine and serotonin receptors, which may explain its psychoactive properties .
Properties
IUPAC Name |
1-benzyl-N-propan-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHFTSDNSTYZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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